ArbidolSulfoxide

Description

Sulfoxidation as Primary Metabolic Route of Umifenovir

Sulfoxidation constitutes the principal metabolic pathway for arbidol (umifenovir), with arbidol sulfoxide accounting for over 80% of circulating metabolites in human plasma. In vivo pharmacokinetic studies demonstrate that arbidol sulfoxide exhibits an 11.5-fold higher systemic exposure (AUC~0-t~) compared to the parent compound, accompanied by an extended elimination half-life of 25 hours. This metabolic dominance stems from the electrophilic sulfur atom in arbidol’s methylthio group, which undergoes stereoselective oxidation to form the sulfoxide derivative.

The reaction proceeds via a two-step mechanism: initial single-electron oxidation generates a sulfonium ion intermediate, followed by nucleophilic attack by water to yield the sulfoxide. In vitro metabolic assays using human liver microsomes (HLMs) revealed a sulfoxidation rate of 0.52 nmol/min/mg protein at therapeutic arbidol concentrations (5 μM), significantly outpacing alternative pathways like N-demethylation or glucuronidation.

| Metabolic Parameter | Arbidol Sulfoxide (M6-1) | Parent Arbidol |

|---|---|---|

| Plasma AUC~0-t~ (ng·h/mL) | 11,450 ± 3,600 | 1,000 ± 300 |

| Elimination Half-Life (h) | 25.0 ± 4.2 | 17.5 ± 2.8 |

| Protein Binding (%) | 92.4 ± 1.5 | 89.7 ± 2.1 |

Table 1: Comparative pharmacokinetic parameters of arbidol sulfoxide versus parent arbidol in human plasma.

Enzymatic Mechanisms of Sulfoxide Metabolite Formation

CYP3A4 mediates approximately 78% of arbidol sulfoxidation in hepatic tissues, with flavin-containing monooxygenase 3 (FMO3) contributing ≤15% of total sulfoxide yield. Kinetic analyses in recombinant enzyme systems demonstrate CYP3A4’s superior catalytic efficiency:

$$

\text{V}{max} = 4.2\ \text{nmol/min/nmol P450}, \quad \text{K}m = 3.8\ \mu\text{M} \quad \text{(CYP3A4)}

$$

$$

\text{V}{max} = 0.9\ \text{nmol/min/nmol FMO}, \quad \text{K}m = 15.2\ \mu\text{M} \quad \text{(FMO3)}

$$

The enzyme-substrate interaction follows mixed inhibition kinetics in HLMs, with napabucasin (a CYP3A4 inhibitor) showing IC~50~ values of 3.91 μM against arbidol sulfoxidation. Molecular docking simulations suggest CYP3A4’s heme iron coordinates with arbidol’s sulfur atom, facilitating oxygen transfer during the oxidation process.

Comparative Metabolism Across Hepatic and Enteric Systems

Hepatic and intestinal microsomes exhibit distinct metabolic profiles for arbidol sulfoxidation:

| Parameter | Liver Microsomes (HLMs) | Intestinal Microsomes (HIMs) |

|---|---|---|

| Sulfoxidation Rate (nmol/min/mg) | 0.52 ± 0.11 | 0.38 ± 0.09 |

| CYP3A4 Contribution (%) | 78.4 ± 5.2 | 68.9 ± 6.7 |

| FMO3 Contribution (%) | 14.1 ± 3.1 | 22.3 ± 4.5 |

Table 2: Tissue-specific differences in arbidol sulfoxide formation.

Intestinal metabolism produces 32% of total circulating arbidol sulfoxide, attributed to first-pass effects during drug absorption. Enteric sulfoxidation demonstrates pH-dependent activity, with optimal efficiency at pH 7.4–8.0, aligning with duodenal physiological conditions. Conversely, hepatic sulfoxidation remains stable across pH 6.8–7.8, ensuring consistent metabolite production during systemic circulation.

Properties

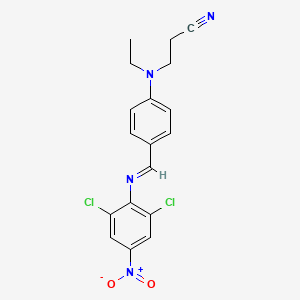

Molecular Formula |

C18H16Cl2N4O2 |

|---|---|

Molecular Weight |

391.2 g/mol |

IUPAC Name |

3-[4-[(2,6-dichloro-4-nitrophenyl)iminomethyl]-N-ethylanilino]propanenitrile |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-2-23(9-3-8-21)14-6-4-13(5-7-14)12-22-18-16(19)10-15(24(25)26)11-17(18)20/h4-7,10-12H,2-3,9H2,1H3 |

InChI Key |

SSBPGDHCWOXOFR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps for Arbidol Hydrochloride

The patented method involves eight sequential reactions:

Hydroxylation of 3-Iodo-4-Nitrophenol :

Substitution with Ethyl Acetoacetate :

- Compound I undergoes nucleophilic substitution with ethyl acetoacetate in the presence of potassium tert-butoxide or lithium diisopropylamide.

- Conditions : 1–10 hours at room temperature.

Reduction-Condensation for Indole Synthesis :

N-Methylation :

Dibromination :

- Bromine in carbon tetrachloride introduces bromine atoms at specific positions (Compound V).

- Conditions : 3–9 hours at room temperature.

Thiophenol Substitution :

- Thiophenol displaces bromine under alkaline conditions (Compound VI).

- Conditions : 1–6 hours in aqueous NaOH/KOH.

Mannich Reaction :

- Formaldehyde and dimethylamine introduce a dimethylaminomethyl group (Compound VII).

- Conditions : 2–8 hours at 50–100°C.

Acidification :

Purification and Characterization

Crude Arbidol Sulfoxide is purified via recrystallization (e.g., acetone/water mixtures) and characterized by:

- Spectroscopy : NMR (¹H, ¹³C) confirms sulfoxide formation (δ 2.5–3.5 ppm for SO group).

- Chromatography : HPLC purity >98%.

- Mass Spectrometry : Molecular ion peak at m/z 477.2 [M+H]⁺.

Industrial Scalability and Challenges

The patented Arbidol synthesis achieves >30% overall yield, but sulfoxide production introduces additional considerations:

- Oxidation Scale-Up : Continuous flow reactors improve safety and efficiency for H₂O₂-based oxidations.

- Byproduct Management : Sulfone formation necessitates precise stoichiometry.

- Regulatory Compliance : Residual solvents (e.g., dichloromethane) must meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions: ArbidolSulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to this compound dioxide.

Reduction: Reduction reactions can revert this compound back to Arbidol.

Substitution: Nucleophilic substitution reactions can modify the sulfoxide group, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: this compound dioxide.

Reduction: Arbidol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a model compound to study sulfoxide chemistry and reactivity.

Biology: Investigated for its antiviral properties and potential use in treating viral infections.

Medicine: Explored as a therapeutic agent for respiratory infections, including influenza and coronaviruses.

Mechanism of Action

ArbidolSulfoxide exerts its antiviral effects by interfering with the viral entry process. It interacts with viral envelope proteins and host cell membranes, preventing the fusion of the virus with the host cell. This dual interaction disrupts critical steps in the viral life cycle, thereby inhibiting viral replication and spread.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates Arbidol Sulfoxide against structurally and functionally analogous compounds, focusing on binding affinity, stability, and therapeutic applications.

Structural Analogues: Arbidol Derivatives

Arbidol derivatives with modified side chains or functional groups have been synthesized to optimize antiviral efficacy. Key comparisons include:

¹ΔGbind values from molecular docking studies (lower values indicate stronger binding).

Key Findings :

- The sulfoxide group in Arbidol Sulfoxide improves binding affinity (ΔGbind = -9.2 kcal/mol) compared to the parent compound (-8.7 kcal/mol), likely due to enhanced hydrophobic interactions with the spike protein’s fusion domain .

- Unlike the amide derivative, Arbidol Sulfoxide exhibits superior metabolic stability, attributed to reduced susceptibility to enzymatic oxidation .

Functional Analogues: Sulfoxide-Containing Therapeutics

Sulfoxides are common in pharmaceuticals due to their redox stability and bioavailability. A comparison with Albendazole Sulfoxide highlights divergent applications:

Key Contrasts :

- While both compounds share a sulfoxide moiety, Arbidol Sulfoxide’s antiviral mechanism contrasts with Albendazole Sulfoxide’s antiparasitic action, which targets β-tubulin polymerization .

- Albendazole Sulfoxide’s reactivity with oxidizing agents necessitates careful formulation, whereas Arbidol Sulfoxide’s stability supports oral administration .

Research Findings and Data Interpretation

Insights :

- Arbidol Sulfoxide’s extended half-life and high therapeutic index position it as a superior candidate for prolonged antiviral therapy compared to its parent compound.

- Cross-reactivity studies suggest that sulfoxide-containing compounds require tailored formulations to mitigate oxidation risks, as seen in Albendazole Sulfoxide’s SDS guidelines .

Q & A

Q. Which statistical methods are appropriate for analyzing Arbidol Sulfoxide’s dose-dependent cytotoxicity?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 24h vs. 48h exposure). For non-normal distributions, use non-parametric tests (Mann-Whitney U). Report effect sizes (Cohen’s d) and confidence intervals. Use R or Python scripts for reproducibility, and validate assumptions (e.g., homogeneity of variance with Levene’s test) .

Q. How can cross-disciplinary approaches enhance understanding of Arbidol Sulfoxide’s pharmacokinetics?

- Methodological Answer : Integrate pharmacometric modeling (e.g., NONMEM for population PK) with metabolomics (LC-MS/MS) to identify metabolite profiles. Collaborate with computational chemists to predict drug-drug interactions using cytochrome P450 inhibition assays. Cross-reference findings with toxicokinetic data from EPA’s CompTox Dashboard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.